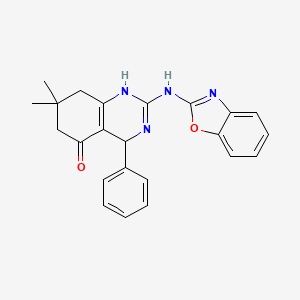

2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one

Description

The compound 2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one (IUPAC name) is a quinazolinone derivative with a benzoxazole substituent at the 2-amino position. It is structurally characterized by a bicyclic quinazolinone core fused with a dimethyl-substituted cyclohexane ring and a phenyl group at position 2. This compound is part of a broader class of tetrahydroquinazolinones, which are pharmacologically significant due to their diverse biological activities, including kinase inhibition and analgesic properties .

Properties

IUPAC Name |

2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-phenyl-1,4,6,8-tetrahydroquinazolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O2/c1-23(2)12-16-19(17(28)13-23)20(14-8-4-3-5-9-14)26-21(24-16)27-22-25-15-10-6-7-11-18(15)29-22/h3-11,20H,12-13H2,1-2H3,(H2,24,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILDHWLKMFJNRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(N=C(N2)NC3=NC4=CC=CC=C4O3)C5=CC=CC=C5)C(=O)C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, the reaction between 2-aminophenol and aldehydes in the presence of O2, K2CO3, and DMF solvent at 80°C with stirring for 18 hours can yield good to excellent results .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions can vary widely depending on the desired transformation, but typical conditions include temperatures ranging from room temperature to 150°C and reaction times from a few minutes to several hours.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the quinazoline scaffold exhibit significant anticancer properties. Specifically, the benzoxazole derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:

- Mechanism of Action : The compound may act as a kinase inhibitor, targeting specific pathways involved in cancer cell proliferation and survival.

- Case Study : In vitro studies demonstrated that derivatives similar to 2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one effectively reduced the viability of breast and lung cancer cells by inducing apoptosis via the mitochondrial pathway .

Antimicrobial Properties

The benzoxazole moiety is known for its antimicrobial activity. Research has shown that compounds with this structural feature can exhibit significant antibacterial and antifungal properties.

- Application : The compound could be explored as a lead structure for developing new antimicrobial agents.

- Case Study : A series of benzoxazole derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

Neuroprotective Effects

Quinazoline derivatives have also been investigated for their neuroprotective effects.

- Potential Mechanism : They may exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.

- Case Study : In animal models of Alzheimer’s disease, similar compounds demonstrated the ability to improve cognitive function and reduce amyloid plaque formation .

Anti-inflammatory Activity

Compounds with similar structures have been reported to possess anti-inflammatory properties.

- Mechanism : They may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

- Case Study : Research indicated that certain benzoxazole derivatives significantly reduced inflammation markers in animal models of arthritis .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one involves its interaction with various molecular targets and pathways. For instance, benzoxazole derivatives are known to inhibit the activity of certain enzymes and proteins, leading to their antimicrobial and anticancer effects . The specific molecular targets and pathways involved can vary depending on the particular application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The target compound differs from analogues primarily in the substituents at positions 2, 4, and 5. Key comparisons include:

*Molecular weights estimated based on structural analogues due to lack of explicit data for the target compound.

Structural and Crystallographic Insights

- X-ray diffraction data for related compounds (e.g., PDB: 6Q3X) reveal that the benzoxazole group participates in π-π stacking with aromatic residues in enzyme binding pockets .

- Thioxo analogues show planar conformations stabilized by intramolecular hydrogen bonds, whereas dimethyl substituents in the target compound induce chair-like cyclohexane ring conformations .

Critical Analysis of Evidence

- Contradictions : While thioxo analogues are praised for synthetic efficiency , their biological activity is less target-specific than benzoxazole derivatives .

Biological Activity

The compound 2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 398.45 g/mol. The structure features a benzoxazole moiety linked to a tetrahydroquinazoline core, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H22N4O2 |

| Molecular Weight | 398.45 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Biological Activity Overview

The biological activities of this compound have been explored in various contexts:

-

Anticancer Activity :

- Recent studies have indicated that derivatives of benzoxazole exhibit significant anticancer properties. Specifically, compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells through the activation of various signaling pathways .

- A study involving related benzoxazole derivatives showed promising results against lung cancer cells (A549) when subjected to photodynamic therapy (PDT), leading to increased reactive oxygen species (ROS) production and subsequent cell death .

- Antibacterial Properties :

- Mechanism of Action :

Case Studies

Several case studies have illustrated the potential applications of this compound:

- Case Study 1 : A recent investigation into the photodynamic effects of a related platinum(II) complex showed a phototoxic index (PI) of 15 against MRSA and PI of 36 against A549 lung cancer cells under blue light irradiation. This underscores the potential for using such compounds in treating infections that complicate cancer therapies .

- Case Study 2 : Research on synthetic methodologies indicates that modifications to the benzoxazole structure can enhance biological activity. For example, specific substitutions on the benzoxazole ring were found to improve anticancer efficacy significantly .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one?

- Methodology :

- Stepwise synthesis : Begin with the cyclocondensation of substituted anthranilic acid derivatives with dimethyl malonate under reflux in acetic acid to form the quinazolinone core. Introduce the benzoxazole moiety via nucleophilic aromatic substitution using 2-aminobenzoxazole in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) with silica gel plates and UV visualization. Purify intermediates via column chromatography (hexane/ethyl acetate gradient) .

- Validation : Confirm purity using high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase .

Q. How can the crystal structure of this compound be determined to validate its molecular configuration?

- Methodology :

- Crystallization : Grow single crystals via slow evaporation in a dimethyl sulfoxide (DMSO)/ethanol mixture at 4°C.

- Data collection : Use X-ray diffraction (XRD) with a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : Process data using SHELXL for structure solution and refinement. Validate geometry with ORTEP-3 for graphical representation .

- Cross-check : Compare bond lengths/angles with analogous quinazolinones in the Cambridge Structural Database (CSD) .

Q. What computational tools are suitable for modeling this compound’s electronic properties?

- Methodology :

- DFT calculations : Use Gaussian 16 with the B3LYP/6-311++G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) .

- Solvent effects : Apply the polarizable continuum model (PCM) to simulate interactions in dimethylformamide (DMF).

- Validation : Compare computed NMR shifts (¹³C, ¹H) with experimental data using ACD/Labs or MestReNova .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Assay standardization : Replicate assays (e.g., kinase inhibition) under controlled conditions (pH 7.4, 37°C) with positive controls (e.g., staurosporine). Use triplicate measurements to assess reproducibility .

- Structural analogs : Synthesize derivatives with modifications to the benzoxazole or phenyl groups to isolate structure-activity relationships (SAR) .

- Data analysis : Apply multivariate statistics (e.g., PCA) to identify confounding variables (e.g., solvent polarity, cell-line variability) .

Q. What experimental design principles apply to studying this compound’s environmental fate and ecotoxicology?

- Methodology :

- Longitudinal study : Use a randomized block design with split plots to assess degradation in soil/water systems under varying pH and temperature (4–40°C) .

- Analytical quantification : Employ LC-MS/MS with electrospray ionization (ESI) to detect metabolites. Validate limits of detection (LOD) via spike-recovery tests .

- Ecotoxicology : Conduct acute toxicity assays on Daphnia magna (OECD 202) and algal growth inhibition tests (OECD 201) .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., enzymes)?

- Methodology :

- Kinetic assays : Perform time-resolved fluorescence spectroscopy to measure binding constants (Kd) with purified enzymes (e.g., cyclooxygenase-2). Use Lineweaver-Burk plots to identify inhibition type (competitive/non-competitive) .

- Molecular docking : Utilize AutoDock Vina to simulate ligand-protein interactions. Refine poses with molecular dynamics (MD) simulations in GROMACS .

- Mutagenesis : Validate binding residues via site-directed mutagenesis followed by surface plasmon resonance (SPR) analysis .

Q. What strategies ensure robust validation of spectroscopic data for this compound?

- Methodology :

- Multi-technique approach : Correlate ¹H/¹³C NMR (Bruker 500 MHz), IR (ATR-FTIR), and HRMS (ESI-TOF) data with computational predictions .

- Reference standards : Compare retention times (HPLC) and fragmentation patterns (MS/MS) with commercially available quinazolinone analogs .

- Reproducibility : Share raw data and analysis protocols via open-access repositories (e.g., Zenodo) to enable independent verification .

Notes for Methodological Rigor

- Avoid bias : Use double-blinded assays for biological studies and randomize sample processing orders .

- Data transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing crystallographic data in the CCDC or PDB .

- Ethical compliance : Follow OECD guidelines for ecotoxicology and obtain institutional approval for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.